molecular formula C33H41Cl2N3O4 B2837215 2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride CAS No. 478785-26-1

2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

Cat. No.: B2837215
CAS No.: 478785-26-1
M. Wt: 614.61
InChI Key: OPQNGSOFGCYOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride is a useful research compound. Its molecular formula is C33H41Cl2N3O4 and its molecular weight is 614.61. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

  • Cyclization Processes

    The cyclization of related compounds leading to the formation of various derivatives has been studied. For example, cyclization involving iodine, bromine, or sulfuryl chloride has been explored for generating hydrohalides and diones, highlighting the chemical versatility and reactivity of such compounds Yu. L. Zborovskii et al., 2011.

  • Fluorescent Properties and Electron Transfer

    Research on piperazine substituted naphthalimide model compounds reveals investigations into their luminescent properties and photo-induced electron transfer, suggesting applications in materials science and sensor technology Jiaan Gan et al., 2003.

  • Cardiovascular Activity Studies

    Synthesis and evaluation of cardiovascular activities of new derivatives have been conducted, indicating potential therapeutic applications in cardiovascular diseases G. Chłoń-Rzepa et al., 2004.

  • Antiproliferative Activities

    Investigations into fused quinoline derivatives have shown significant antiproliferative activities, suggesting potential in cancer research R. Mohareb et al., 2022.

Properties

IUPAC Name

2-[2-[4-[3-(4-cyclohexylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N3O4.2ClH/c37-27(23-40-28-14-12-25(13-15-28)24-6-2-1-3-7-24)22-35-18-16-34(17-19-35)20-21-36-32(38)29-10-4-8-26-9-5-11-30(31(26)29)33(36)39;;/h4-5,8-15,24,27,37H,1-3,6-7,16-23H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQNGSOFGCYOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC(CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

614.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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